(5-(3-Bromophenyl)oxazol-2-yl)methanamine
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Overview
Description
(5-(3-Bromophenyl)oxazol-2-yl)methanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound features a bromophenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Bromophenyl)oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzoyl chloride with glycine in the presence of a base to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Bromophenyl)oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further utilized in chemical synthesis and research.
Scientific Research Applications
(5-(3-Bromophenyl)oxazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(3-Bromophenyl)oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and drug design .
Comparison with Similar Compounds
Similar Compounds
- (5-(3-Chlorophenyl)oxazol-2-yl)methanamine
- (5-(3-Fluorophenyl)oxazol-2-yl)methanamine
- (5-(3-Methylphenyl)oxazol-2-yl)methanamine
Uniqueness
(5-(3-Bromophenyl)oxazol-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from its chloro, fluoro, and methyl analogs .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[5-(3-bromophenyl)-1,3-oxazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2 |
InChI Key |
OSXXJYXAASXOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN |
Origin of Product |
United States |
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